molecular formula C16H21F3N2O3 B13567961 3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13567961
M. Wt: 346.34 g/mol
InChI Key: IEGBGMQIGAZVTR-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H19F3N2O4 It is characterized by the presence of a tert-butyl group, a trifluoromethoxyphenyl group, and a piperazine ring

Preparation Methods

The synthesis of tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

tert-Butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate lies in its specific trifluoromethoxy substitution, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

tert-butyl 3-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-12(10-21)11-6-4-5-7-13(11)23-16(17,18)19/h4-7,12,20H,8-10H2,1-3H3

InChI Key

IEGBGMQIGAZVTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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